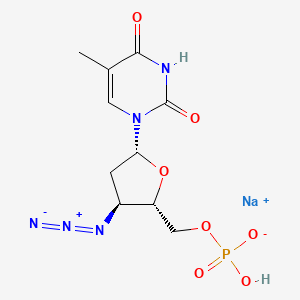![molecular formula C14H13N5O5S2 B13403445 (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid](/img/structure/B13403445.png)
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefdinir is a third-generation cephalosporin antibiotic, known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as pneumonia, otitis media, strep throat, and cellulitis . Cefdinir works by interfering with the bacteria’s ability to form cell walls, ultimately leading to bacterial death .
准备方法
Synthetic Routes and Reaction Conditions
Cefdinir is synthesized through a multi-step process. The primary synthetic route involves the acylation of the cephalosporin intermediate with 4-bromo-3-oxobutanoyl bromide, followed by nitrosation with sodium nitrite to form the oxime . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of cefdinir often involves the use of advanced techniques such as microwave irradiation and spray drying to enhance the solubility and bioavailability of the compound . These methods are preferred due to their efficiency and ability to produce high yields of the active pharmaceutical ingredient.
化学反应分析
Types of Reactions
Cefdinir undergoes various chemical reactions, including:
Oxidation: Cefdinir can be oxidized under specific conditions, leading to the formation of different oxides.
Reduction: Reduction reactions can modify the functional groups present in cefdinir.
Substitution: Substitution reactions, particularly at the amino and hydroxyl groups, are common in cefdinir chemistry.
Common Reagents and Conditions
Common reagents used in cefdinir reactions include sodium nitrite for nitrosation, and various acids and bases for substitution reactions. The conditions often involve controlled pH and temperature to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various oximes, amides, and substituted derivatives of cefdinir. These products are often characterized using techniques such as infrared spectroscopy and chromatography .
科学研究应用
Cefdinir has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying cephalosporin chemistry and developing new synthetic methods.
Biology: Employed in studies investigating bacterial resistance mechanisms and the efficacy of antibiotics.
Industry: Utilized in the formulation of pharmaceutical products, particularly for oral administration.
作用机制
Cefdinir exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This inhibition leads to cell lysis and death of the bacteria. Cefdinir is effective against beta-lactamase-producing bacteria, making it a valuable option for treating resistant infections .
相似化合物的比较
Similar Compounds
Cefdinir is often compared with other cephalosporins such as cefaclor, cefadroxil, and cefuroxime axetil . These compounds share similar mechanisms of action but differ in their spectrum of activity and pharmacokinetic properties.
Uniqueness
Cefdinir is unique due to its enhanced stability against beta-lactamase enzymes and its broad-spectrum activity. It is particularly effective against respiratory pathogens and is well-tolerated in both adults and children .
Conclusion
Cefdinir is a versatile and effective antibiotic with a wide range of applications in medicine and research. Its unique properties and broad-spectrum activity make it a valuable tool in the fight against bacterial infections.
属性
分子式 |
C14H13N5O5S2 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2-4,8-9,12,24H,1H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,9?,12-/m1/s1 |
InChI 键 |
RJHBQGSHPAMONH-IGRUCYJXSA-N |
手性 SMILES |
C=CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)/C(=N/O)/C3=CSC(=N3)N |
规范 SMILES |
C=CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


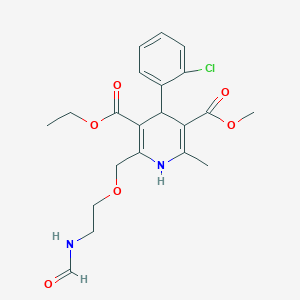
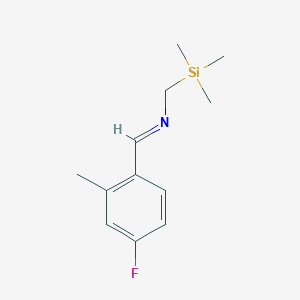
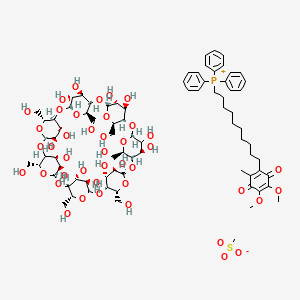
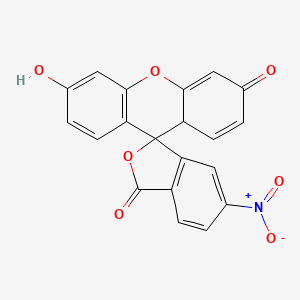

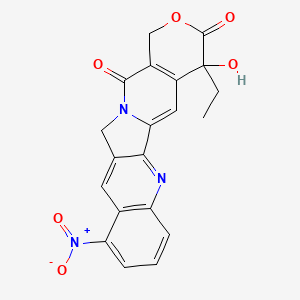
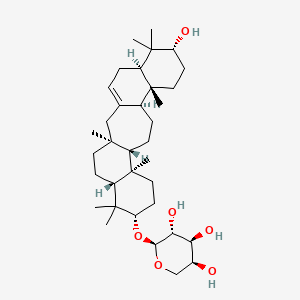
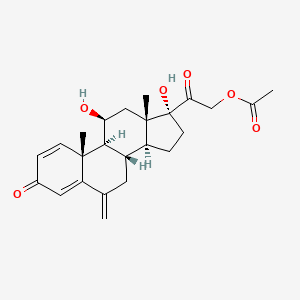

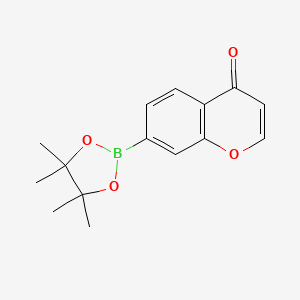
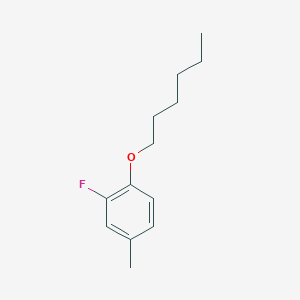
![(6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13403433.png)
